4-Amino-2-chloro-6-fluorophenol
Overview
Description
4-Amino-2-chloro-6-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a substituted phenol, characterized by the presence of amino, chloro, and fluoro groups on the benzene ring
Scientific Research Applications
4-Amino-2-chloro-6-fluorophenol has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-fluorophenol can be achieved through several methods. One common approach involves the nitration of 2-chloro-6-fluorophenol, followed by reduction to introduce the amino group. Another method includes the direct amination of 2-chloro-6-fluorophenol using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding anilines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, anilines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chlorophenol
- 4-Amino-2-fluorophenol
- 2-Chloro-6-fluorophenol
Comparison
4-Amino-2-chloro-6-fluorophenol is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that can be advantageous in specific applications, such as enhanced stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
4-amino-2-chloro-6-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEODCIJNJZOHFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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